4-(dimethylamino)-N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide
Overview
Description
4-(dimethylamino)-N’-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a dimethylamino group, a fluorophenyl group, and a pyrrolidinyl ring, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N’-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyrrolidinyl ring, followed by the introduction of the fluorophenyl group and the dimethylamino group. Common reagents used in these reactions include dimethylamine, fluorobenzene, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and maintain consistency in the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-N’-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, reduced forms of the compound.
Scientific Research Applications
4-(dimethylamino)-N’-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-N’-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-(dimethylamino)benzoyl)-4-(4-fluorophenyl)semicarbazide: Shares structural similarities with the presence of dimethylamino and fluorophenyl groups.
4-(4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile: Another compound with a similar core structure but different functional groups.
Uniqueness
4-(dimethylamino)-N’-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide is unique due to its specific combination of functional groups and the presence of the pyrrolidinyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(dimethylamino)-N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O3/c1-23(2)14-7-3-12(4-8-14)18(26)22-21-16-11-17(25)24(19(16)27)15-9-5-13(20)6-10-15/h3-10,16,21H,11H2,1-2H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZBCZOOVZHMCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NNC2CC(=O)N(C2=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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